N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Piperazine and Piperidine Derivatization: The piperazine and piperidine moieties are introduced through nucleophilic substitution reactions. The piperazine derivative is first synthesized by reacting 3-methoxyphenylpiperazine with a suitable carbonyl compound. This intermediate is then coupled with piperidine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions, using reagents such as halogens or nitro compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Research: Researchers use this compound to study its effects on cellular processes, such as signal transduction, gene expression, and protein-protein interactions. It serves as a tool for understanding the molecular mechanisms underlying various biological phenomena.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. These studies help determine its suitability as a drug candidate.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it valuable for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced tumor growth. In neurological research, it may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal function.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide stands out due to its unique combination of structural features and biological activity. Similar compounds include:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.
Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine have similar piperazine moieties but lack the complex indole structure.
Piperidine Derivatives: Compounds like 4-(4-chlorophenyl)piperidine and 4-(3-methoxyphenyl)piperidine share the piperidine core but differ in their overall structure and reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c22-14(18-9-1-4-12-13(5-9)26-8-25-12)6-20-11-7-27-19-15(11)16(23)21(17(20)24)10-2-3-10/h1,4-5,7,10H,2-3,6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDNFIGBWGOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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